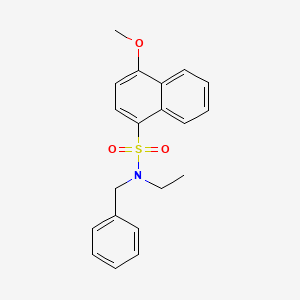

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a naphthalene ring. This particular compound has a benzyl and an ethyl group attached to the nitrogen atom of the sulfonamide group, and a methoxy group attached to the naphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with N-benzyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

- Oxidation of the methoxy group can lead to the formation of 4-formylnaphthalene-1-sulfonamide or 4-carboxynaphthalene-1-sulfonamide.

- Reduction of the sulfonamide group can lead to the formation of N-benzyl-N-ethyl-4-methoxynaphthylamine.

- Substitution reactions can lead to a variety of benzyl-substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit cancer cell proliferation. In one study, sulfonamide derivatives demonstrated promising activity against various cancer cell lines, highlighting their potential as lead compounds in drug development for cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that certain sulfonamide derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. For example, compounds that share structural similarities with this compound have been noted for their ability to inhibit nitric oxide production in macrophages, a key factor in inflammatory responses .

Biochemical Applications

Enzyme Inhibition

this compound and its analogs have been studied for their enzyme inhibitory activities. Specifically, they have shown potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and naphthalene moieties can significantly affect inhibitory potency .

Drug Development

The compound serves as a valuable scaffold in drug design due to its unique structural features. Researchers are exploring its derivatives as potential therapeutic agents targeting specific diseases, including pain management and metabolic disorders. The versatility of the sulfonamide group allows for further functionalization, which can enhance biological activity and selectivity .

Pharmacological Insights

Potential as a Pain Management Agent

Sulfonamide derivatives, including this compound, have been identified as potential Nav1.7 inhibitors. Nav1.7 is a sodium channel implicated in pain signaling pathways; thus, targeting this channel could lead to new analgesic treatments. Studies suggest that these compounds may offer a novel approach to pain management without the side effects commonly associated with traditional analgesics .

Case Studies

Mécanisme D'action

The mechanism of action of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. The benzyl and ethyl groups may enhance the binding affinity and specificity of the compound to its target enzyme.

Comparaison Avec Des Composés Similaires

- N-benzyl-N-methylethanolamine

- N-ethyl-4-methoxybenzamide

- 4-benzyloxy-3-methoxybenzaldehyde

Comparison: N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom, as well as the methoxy group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, N-benzyl-N-methylethanolamine lacks the sulfonamide group, which is crucial for its biological activity. Similarly, N-ethyl-4-methoxybenzamide and 4-benzyloxy-3-methoxybenzaldehyde have different structural features that result in different chemical and biological properties.

Activité Biologique

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group and a sulfonamide functional group. This structure is significant as it influences the compound's interaction with biological targets. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis, thereby providing a basis for its antibacterial properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes. Notably, it targets dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. By mimicking PABA, this compound can effectively inhibit bacterial growth and proliferation, leading to its potential use as an antibacterial agent.

Antibacterial Properties

This compound has been evaluated for its antibacterial activity against various strains of bacteria. Research indicates that compounds with sulfonamide groups exhibit significant inhibitory effects on bacterial growth. The structure of this compound enhances its binding affinity to the target enzyme, which is critical for its antibacterial efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and affecting cell cycle progression. For instance, it has been shown to induce cell cycle arrest at the G2/M phase in SGC-7901 cells, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group, methoxy substituent | Antibacterial, anticancer |

| N-benzyl-N-methylethanolamine | Lacks sulfonamide group | Limited biological activity |

| N-ethyl-4-methoxybenzamide | No naphthalene core | Lower potency against bacteria |

This comparison illustrates that the presence of both the naphthalene structure and the sulfonamide group in this compound significantly enhances its biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Study : A study demonstrated that this compound inhibited bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent activity .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to dihydropteroate synthase, providing insights into its mechanism of action at the molecular level .

Propriétés

IUPAC Name |

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-21(15-16-9-5-4-6-10-16)25(22,23)20-14-13-19(24-2)17-11-7-8-12-18(17)20/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBCBXBTBAESAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.